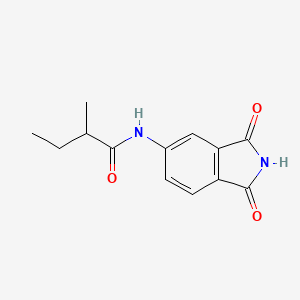
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide
Vue d'ensemble
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide, also known as MI-2, is a small molecule inhibitor that has shown potential in cancer research. MI-2 is a selective inhibitor of the MDM2-p53 interaction, which is a critical pathway in the regulation of the tumor suppressor protein p53. The inhibition of this pathway by MI-2 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Mécanisme D'action
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide binds to the hydrophobic pocket of MDM2, which is critical for the interaction between MDM2 and p53. By binding to this pocket, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide disrupts the MDM2-p53 interaction, leading to the activation of the tumor suppressor protein p53. The activation of p53 induces apoptosis in cancer cells, making N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide a promising candidate for cancer therapy.
Biochemical and Physiological Effects
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has been shown to induce apoptosis in cancer cells by activating the tumor suppressor protein p53. This activation leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in the induction of apoptosis. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has several advantages for lab experiments, including its selectivity for the MDM2-p53 interaction, its ability to induce apoptosis in cancer cells, and its potential for use in the treatment of other diseases. However, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide also has limitations, including its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the research and development of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide. These include the optimization of the synthesis process to increase the yield and purity of the final product, the development of more potent and selective inhibitors of the MDM2-p53 interaction, and the investigation of the potential of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide in combination with other cancer therapies. Additionally, the potential of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide in the treatment of other diseases such as neurodegenerative disorders and viral infections should be further explored.
Applications De Recherche Scientifique
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has been extensively studied in cancer research due to its ability to selectively inhibit the MDM2-p53 interaction. This pathway is frequently disrupted in cancer, leading to the inactivation of the tumor suppressor protein p53. The inhibition of this pathway by N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has also been shown to have potential in the treatment of other diseases such as neurodegenerative disorders and viral infections.
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-7(2)11(16)14-8-4-5-9-10(6-8)13(18)15-12(9)17/h4-7H,3H2,1-2H3,(H,14,16)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOLCNIATDFEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC2=C(C=C1)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-5-yl)-2-methylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



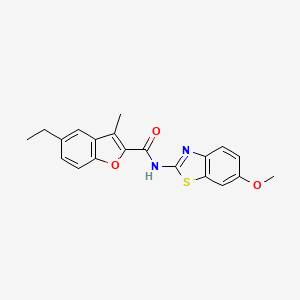
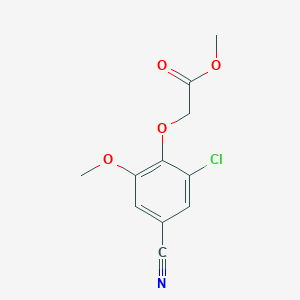

![3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxybenzonitrile](/img/structure/B4190632.png)
![2-[({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4190634.png)
![3,4-dimethyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4190637.png)
amino]-4-methoxy-N-(3-methylbutyl)benzenesulfonamide](/img/structure/B4190646.png)
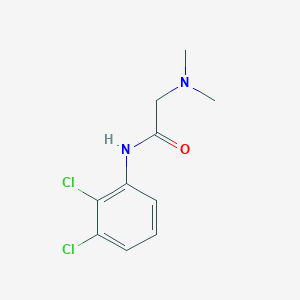
![4-(5-{4-[(3-chloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4190659.png)
![2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4190661.png)
![ethyl 4-(4-chlorophenyl)-6-[(4-methyl-1-piperidinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4190666.png)
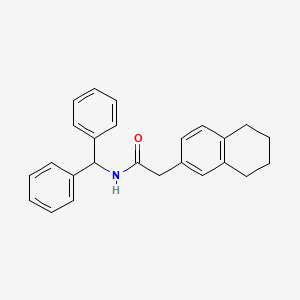
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4190682.png)
